molecular formula C11H13F2NO B8594527 N,N-diethyl-3,4-difluorobenzamide

N,N-diethyl-3,4-difluorobenzamide

Cat. No.: B8594527
M. Wt: 213.22 g/mol
InChI Key: QMPRMGVJCXXVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorine atoms are known to enhance metabolic stability and binding affinity in bioactive molecules , and the diethylamino group may influence solubility and pharmacokinetic properties compared to analogs with bulkier substituents.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

N,N-diethyl-3,4-difluorobenzamide

InChI

InChI=1S/C11H13F2NO/c1-3-14(4-2)11(15)8-5-6-9(12)10(13)7-8/h5-7H,3-4H2,1-2H3

InChI Key

QMPRMGVJCXXVQG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

CI-1040 (PD184352)
  • Structure: 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide.
  • Target : MEK1/2 kinase inhibitor (IC₅₀ = 17 nM) .
  • Applications : Investigated for cancer therapy in phase 2 trials but discontinued due to low bioavailability and insufficient antitumor efficacy .
  • Metabolism: Undergoes extensive oxidative metabolism (14 metabolites identified), with PD-0184264 (zapnometinib) as a major active metabolite exhibiting 30-fold higher plasma concentrations .

Comparison: Unlike CI-1040, N,N-diethyl-3,4-difluorobenzamide lacks the chloro-iodophenylamino and cyclopropylmethoxy groups critical for MEK binding. The diethyl group may reduce metabolic stability compared to CI-1040’s cyclopropane ring, which contributes to its oral activity .

LY294002
  • Structure: 2-(Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide (structurally similar to CI-1040).
  • Target : PI3 kinase inhibitor.
  • Applications : Research tool for studying PI3K-Akt signaling; used at 40 µM in cell-based assays .

Comparison: Both LY294002 and this compound share a difluorobenzamide core, but LY294002’s chloro-iodophenylamino group aligns it closer to CI-1040 in targeting kinase pathways. The absence of this moiety in the diethyl variant suggests divergent biological targets.

Diflubenzuron
  • Structure: N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide.
  • Target : Chitin synthesis inhibitor.
  • Applications : Agricultural pesticide targeting insect larvae .

Comparison: Diflubenzuron’s 2,6-difluoro substitution and urea linkage contrast with the 3,4-difluoro and diethylamide groups of this compound. This highlights how positional fluorination and side-chain modifications dictate application specificity (pesticidal vs.

Data Table: Key Comparative Features

Compound Structure Highlights Target/Mechanism Bioactivity/IC₅₀ Applications Key Findings/Issues
This compound Diethylamino, 3,4-difluoro Not reported Not reported Potential research tool Structural analog of kinase inhibitors
CI-1040 (PD184352) Cyclopropylmethoxy, 3,4-difluoro MEK1/2 inhibition IC₅₀ = 17 nM Cancer (discontinued) Low bioavailability; active metabolite
LY294002 Similar to CI-1040 PI3K inhibition Used at 40 µM in cells Research Broad kinase activity
Diflubenzuron 2,6-difluoro, urea linkage Chitin synthesis Pesticidal Agriculture Insect growth regulator

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